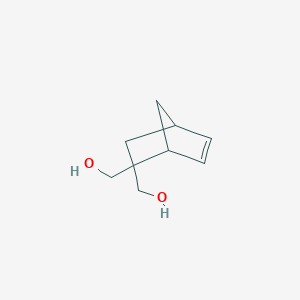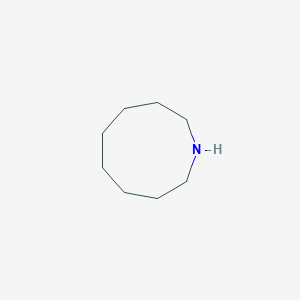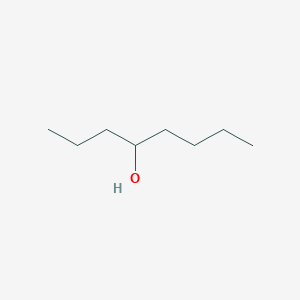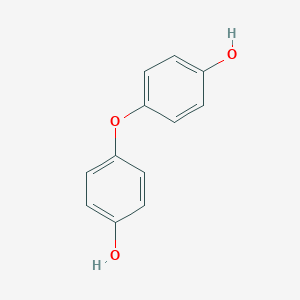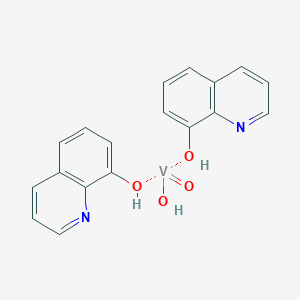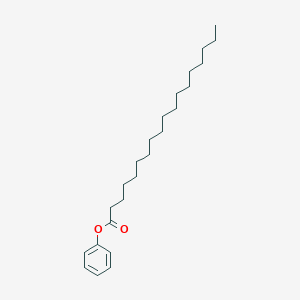
Phenyl stearate
説明
Phenyl stearate is a compound that can be understood by examining the components from which it could theoretically be derived: a phenyl group and stearate. The phenyl group is a fundamental substituent in organic chemistry, being derived from benzene, which is of paramount importance due to its aromatic nature and stability . Stearate is the anion form of stearic acid, a long-chain fatty acid. While the provided papers do not directly discuss phenyl stearate, they offer insights into the chemistry of phenyl groups and stearate compounds that can be extrapolated to understand phenyl stearate.
Synthesis Analysis
The synthesis of phenyl stearate would likely involve the esterification of stearic acid with a phenol derivative. Although the papers provided do not describe this specific synthesis, they do offer relevant information on related reactions. For instance, the synthesis of tetraphenylammonium salts involves an intermolecular radical coupling reaction, which could be conceptually similar to the reactions needed to synthesize phenyl stearate . Additionally, the eco-friendly synthesis of β-phosphonomalonates using sodium stearate in a micellar solution indicates that stearate salts can act as catalysts in organic reactions, which could be a consideration in the synthesis of phenyl stearate .
Molecular Structure Analysis
The molecular structure of phenyl stearate would consist of a phenyl ring attached to a long aliphatic chain of stearate. The phenyl radical itself has been characterized as having a larger C-Cipso-C bond angle and a shorter distance between the ipso and para carbon atoms compared to benzene . This information about the phenyl radical can provide insights into the electronic and steric considerations that might influence the properties of phenyl stearate.
Chemical Reactions Analysis
While the papers do not directly address the chemical reactions of phenyl stearate, they do provide information on the reactivity of phenyl groups and related compounds. For example, the palladium-catalyzed carbonylation reactions to synthesize steroidal phenyl ketones suggest that phenyl groups can participate in carbonylation reactions under certain conditions . This could imply that phenyl stearate may also undergo similar reactions under appropriate catalytic and substrate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl stearate can be inferred from the properties of its constituents. The presence of a long aliphatic chain in stearate would likely confer lipophilic properties to phenyl stearate, affecting its solubility and melting point. The phenyl group could contribute to the compound's UV absorption characteristics due to its aromatic nature . The papers provided do not offer specific data on phenyl stearate, but the properties of similar compounds can be used to predict its behavior.
科学的研究の応用
Microencapsulation
Phenyl stearate derivatives have been studied in microencapsulation processes. Research by Alič et al. (2012) explored the use of butyl stearate, a compound similar to phenyl stearate, in microencapsulation with melamine-formaldehyde resin. The study focused on the impact of pH regulation on the composition, morphology, and thermal stability of the microcapsules, suggesting potential applications in phase-change materials and encapsulation technologies (Alič, Šebenik, & Krajnc, 2012).
Catalysis in Biofuel Production
In the realm of biofuel production, Parker et al. (2020) investigated the deoxygenation of fatty acids, a process crucial for converting them into biofuels. While this study specifically examined nickel- and palladium-catalyzed reactions with stearate complexes, it provides insights that could be relevant to the use of phenyl stearate in similar catalytic processes (Parker, Weragoda, Pho, Canty, Polyzos, O'hair, & Ryzhov, 2020).
Polymer Light-Emitting Diodes
In polymer light-emitting diodes (OLEDs), Siemund et al. (2013) utilized sodium stearate in conjunction with the fluorescent polymer phenylene substituted poly (para-phenylenevinylene). This research highlights the potential use of stearate compounds, including phenyl stearate, in OLED technology for improved electron injection capabilities (Siemund, Bröcker, & Göbel, 2013).
Dielectric Spectroscopy in Polyesters
The study of dielectric properties in polymers also utilizes phenyl stearate. Turky et al. (2010) used dielectric spectroscopy to analyze hyperbranched polyester amides with phenyl stearate terminal groups. Their work contributes to understanding molecular dynamics and charge transport in these materials, relevant to various electronics and insulation applications (Turky, Sangoro, Rehim, & Kremer, 2010).
Surfactant and Detergent Industry
Mathur et al. (2009) explored the colloido-chemical behavior of copper (II) stearate complexes in industrial applications. This research indicates potential uses of stearate compounds, including phenyl stearate, in manufacturing surfactants, emulsifiers, dispersing agents, and in the pharmaceutical industry (Mathur, Ojha, Imran, & Pooja, 2009).
Liquid Crystal Technology
Investigations into liquid crystal technology, such as the study by Niezgoda et al. (2016), often involve stearate derivatives. They synthesized and characterized phenyl stearate derivatives to understand their impact on liquid crystalline behavior and optical anisotropy, which is essential for display technologies and optical devices (Niezgoda, Szypszak, Dardas, & Galewski, 2016).
Antioxidant in Rubber Production
Malshe and Subramanyam (2007) explored the use of long aliphatic chain-containing substituted phenols like phenyl stearate derivatives as antioxidants in rubber. Their work shows the potential for phenyl stearate to improve the durability and stability of rubber products (Malshe & Subramanyam, 2007).
Safety And Hazards
Phenyl stearate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental ingestion or inhalation, immediate medical attention is advised .
特性
IUPAC Name |
phenyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(25)26-23-20-17-16-18-21-23/h16-18,20-21H,2-15,19,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMNZKICGJJSHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060922 | |
| Record name | Octadecanoic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl stearate | |
CAS RN |
637-55-8 | |
| Record name | Octadecanoic acid, phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanoic acid, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl stearate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid, phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the conformational behavior of lithium phenyl stearate at different temperatures?
A1: Infrared spectroscopy and modeling studies reveal that lithium phenyl stearate exhibits a surprisingly ordered aliphatic chain structure at room temperature. [] The number of conformational defects, specifically gtg and gg defects, is lower than expected for an isotropic chain. [] As temperature rises, these defects increase, leading to changes in the hexagonal lattice parameters and cylinder diameter. [] At 130°C, the hexagonal lattice parameter reaches 31.4Å, while the cylinder diameter lies between 30.2Å and 33.2Å. []
Q2: How does the structure of phenyl stearate affect its diffusion through polyethylene?
A2: Research indicates that the diffusion coefficient (D) of linear aliphatic esters, including phenyl stearate, through polyethylene is inversely proportional to the number of main-chain atoms (N) in the ester molecule. [, ] This relationship, expressed as D ∝ N-a, is consistent with de Gennes's reptation model. [] Furthermore, the diffusion of phenyl stearate is influenced by pressure and temperature, with increasing pressure decreasing the diffusion coefficient and increasing temperature having the opposite effect. [, ] The activation volume for diffusion, a measure of the volume change during the diffusion process, increases with the intrinsic molecular volume of the ester. []
Q3: Can enzymes catalyze reactions with phenyl stearate as a substrate?
A3: Yes, lipases can catalyze the acylation of polymers containing hydroxyl groups using phenyl stearate as the acylating agent. [] The kinetics of this reaction are influenced by steric and chemical factors, with the reactivity of the polymer depending on its composition. [] This enzymatic approach highlights the potential for utilizing phenyl stearate in biocatalytic synthesis.
Q4: Can you provide information on the analytical methods used to characterize phenyl stearate?
A6: Several analytical techniques have been employed to characterize phenyl stearate. Fourier transform infrared spectroscopy (FTIR) provides insights into the conformational behavior and molecular vibrations of the compound. [, ] Nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the kinetics of reactions involving phenyl stearate, such as enzymatic acylation. [] UV-Vis spectrophotometry is valuable for studying the optical properties of phenyl stearate derivatives. [] Additionally, mass spectrometry and elemental analysis contribute to the structural elucidation and purity assessment of the compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



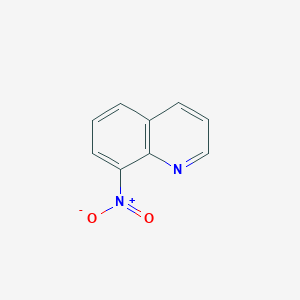
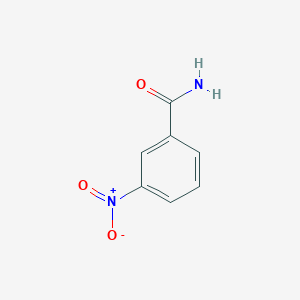
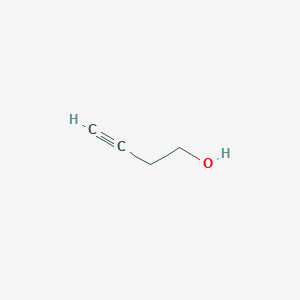
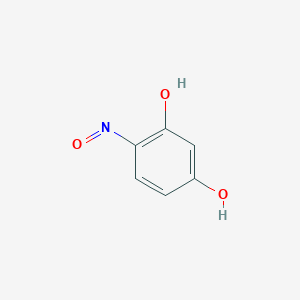
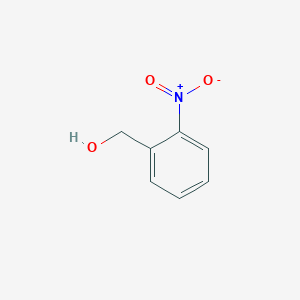
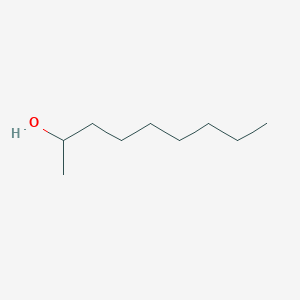
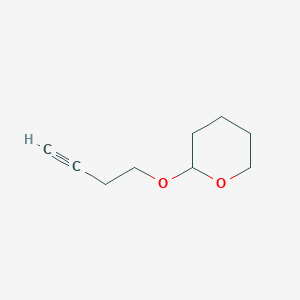
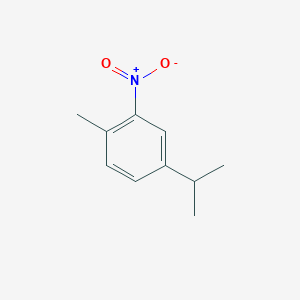
![Bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B147368.png)
